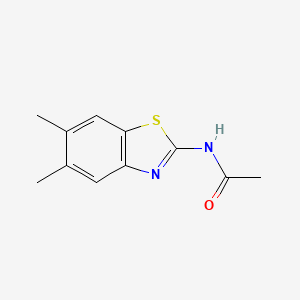
N-(5,6-ジメチル-1,3-ベンゾチアゾール-2-イル)アセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)acetamide is a compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and industrial applications .
科学的研究の応用
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-tubercular agent and other therapeutic applications.
Industry: Utilized in the production of dyes, rubber accelerators, and other industrial chemicals
作用機序
Target of Action
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)acetamide is a benzothiazole derivative. Benzothiazole derivatives have been found to exhibit significant anti-tubercular activity . The primary target of these compounds is the DprE1 enzyme, which is crucial for the survival of Mycobacterium tuberculosis .
Mode of Action
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)acetamide interacts with its target, the DprE1 enzyme, inhibiting its function . This interaction results in the disruption of the cell wall biosynthesis of the Mycobacterium tuberculosis, leading to its death .
Biochemical Pathways
The action of N-(5,6-dimethyl-1,3-benzothiazol-2-yl)acetamide affects the biochemical pathway responsible for the synthesis of the cell wall of Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme, the compound disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall . This disruption leads to the death of the bacteria.
Pharmacokinetics
Benzothiazole derivatives are generally well-absorbed and exhibit good bioavailability .
Result of Action
The result of the action of N-(5,6-dimethyl-1,3-benzothiazol-2-yl)acetamide is the death of Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme and disrupting the cell wall biosynthesis, the compound effectively kills the bacteria, making it a potential candidate for anti-tubercular therapy .
生化学分析
Biochemical Properties
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)acetamide may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is hypothesized that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is speculated that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of N-(5,6-dimethyl-1,3-benzothiazol-2-yl)acetamide at different dosages in animal models are not well studied . Future studies could explore any threshold effects, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
The metabolic pathways involving N-(5,6-dimethyl-1,3-benzothiazol-2-yl)acetamide, including any enzymes or cofactors it interacts with, are not well characterized
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6-dimethyl-1,3-benzothiazol-2-yl)acetamide typically involves the reaction of 5,6-dimethyl-2-aminobenzothiazole with acetic anhydride. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or dimethylformamide (DMF). The product is then purified through recrystallization .
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often involve multi-step processes that include the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization. These methods are optimized for high yield and purity, often employing catalysts and specific reaction conditions to enhance efficiency .
化学反応の分析
Types of Reactions
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiazole derivatives.
類似化合物との比較
Similar Compounds
- N-(6-Methoxy-1,3-benzothiazol-2-yl)acetamide
- N-(1,3-benzothiazol-2-yl)-arylamides
- N-(6-chlorobenzo[d]thiazol-2-yl)acetamide
Uniqueness
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)acetamide is unique due to the presence of methyl groups at the 5 and 6 positions of the benzothiazole ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other benzothiazole derivatives .
特性
IUPAC Name |
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-6-4-9-10(5-7(6)2)15-11(13-9)12-8(3)14/h4-5H,1-3H3,(H,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDHVPVLNAAXMFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=N2)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
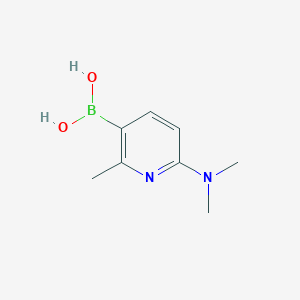

![4-(pyrazolo[1,5-a]pyridine-3-carbonyl)-N-(thiophen-2-yl)piperazine-1-carboxamide](/img/structure/B2406148.png)
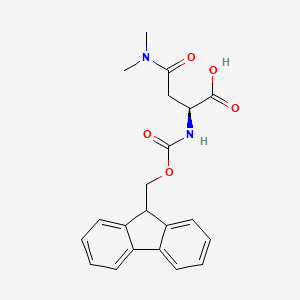
carbamoyl}methyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2406151.png)
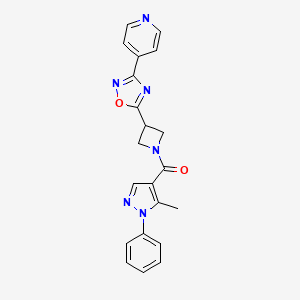
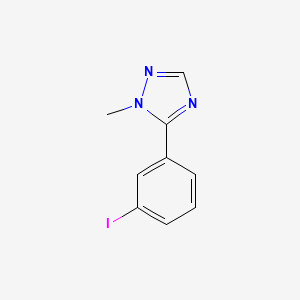
![N-(6-nitrobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)butanamide](/img/structure/B2406158.png)
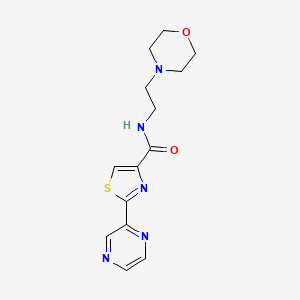
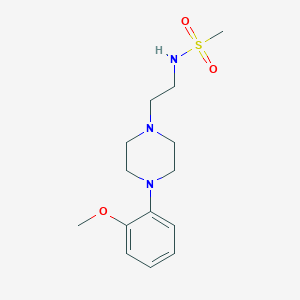
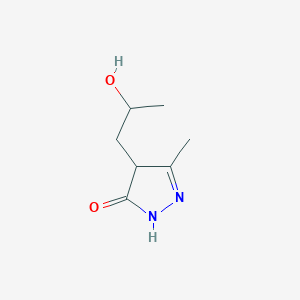
![5-(chloromethyl)-1-[2-(2,2,2-trifluoroethoxy)ethyl]-1H-1,2,3,4-tetrazole](/img/structure/B2406163.png)
![7-Fluoro-3-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-2-methylquinazolin-4-one](/img/structure/B2406164.png)
![{(Carboxymethyl)[(4-methylphenyl)sulfonyl]amino}acetic acid](/img/structure/B2406168.png)
